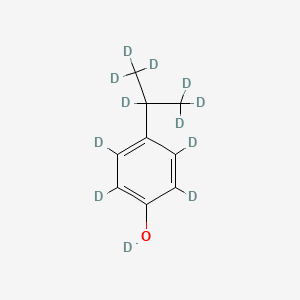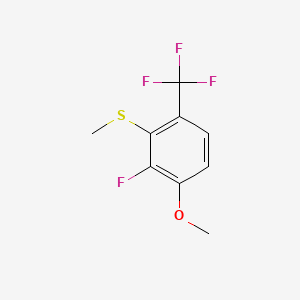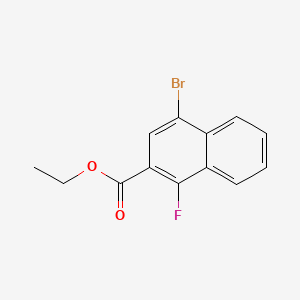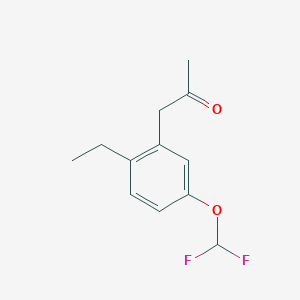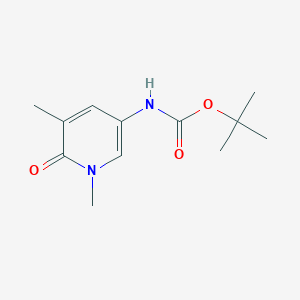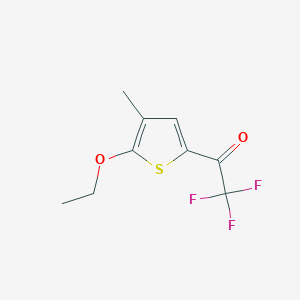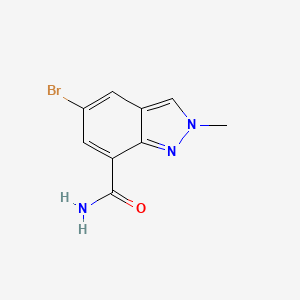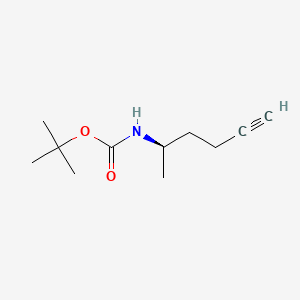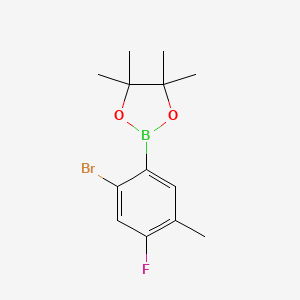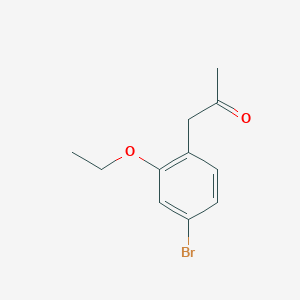
1-(4-Bromo-2-ethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of phenylpropanone, characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 2-position on the phenyl ring.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-ethoxyphenyl)propan-2-one typically involves the bromination of 2-ethoxyphenylpropan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high purity and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Analyse Des Réactions Chimiques
1-(4-Bromo-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives to be synthesized .
Applications De Recherche Scientifique
1-(4-Bromo-2-ethoxyphenyl)propan-2-one has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-ethoxyphenyl)propan-2-one can be compared to other brominated phenylpropanone derivatives, such as:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
2-Bromo-1-(4-methylphenyl)propan-1-one:
3-Bromo-1-(4-bromophenyl)propan-1-one: This compound has an additional bromine atom, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
1-(4-bromo-2-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11-7-10(12)5-4-9(11)6-8(2)13/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
VHWMYERNXMPGOM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)Br)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


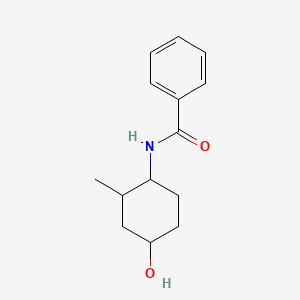
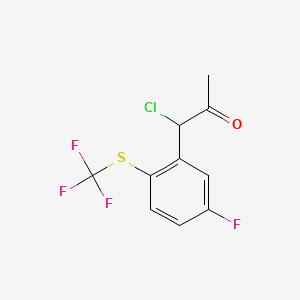
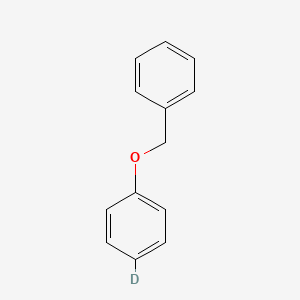
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
